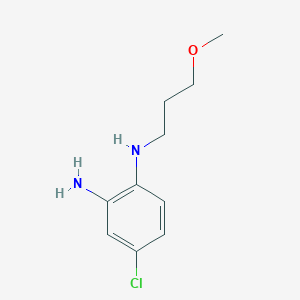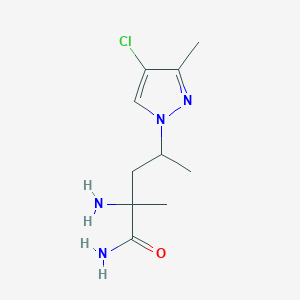
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2O It is a derivative of benzene, specifically a substituted phenylenediamine, where the benzene ring is substituted with a chlorine atom and a methoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, is nitrated to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4-chloro-1,2-phenylenediamine is then alkylated with 3-methoxypropyl chloride under basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can react under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines depending on the reducing conditions.
Substitution: Substituted benzene derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,2-diaminobenzene: Similar structure but lacks the methoxypropyl group.
4-Chloro-N1-(propan-2-yl)benzene-1,2-diamine: Similar structure with an isopropyl group instead of a methoxypropyl group.
Uniqueness
4-Chloro-n1-(3-methoxypropyl)benzene-1,2-diamine is unique due to the presence of the methoxypropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for various applications .
Propiedades
Número CAS |
1152589-09-7 |
|---|---|
Fórmula molecular |
C10H15ClN2O |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
4-chloro-1-N-(3-methoxypropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |
Clave InChI |
RQHYCYWOAOADQZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C(C=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)


![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)


